molecular formula C11H18O4 B14476046 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid CAS No. 66016-71-5

1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid

Cat. No.: B14476046
CAS No.: 66016-71-5
M. Wt: 214.26 g/mol
InChI Key: WJXPLOWQFLHVGE-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is an organic compound with a complex structure It consists of a cyclopentane ring substituted with a methyl group at the first position, an isopropyl group at the third position, and two carboxylic acid groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of oxidation and carboxylation reactions to introduce the carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl and isopropyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The carboxylic acid groups play a crucial role in binding to target proteins, while the methyl and isopropyl groups influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopentane-1,2-dicarboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.

    3-(Propan-2-yl)cyclopentane-1,2-dicarboxylic acid: Lacks the methyl group, affecting its reactivity and stability.

    Cyclopentane-1,2-dicarboxylic acid: Lacks both the methyl and isopropyl groups, leading to significant differences in chemical behavior.

Uniqueness

1-Methyl-3-(propan-2-yl)cyclopentane-1,2-dicarboxylic acid is unique due to the presence of both the methyl and isopropyl groups, which confer distinct steric and electronic effects

Properties

CAS No.

66016-71-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1-methyl-3-propan-2-ylcyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H18O4/c1-6(2)7-4-5-11(3,10(14)15)8(7)9(12)13/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

WJXPLOWQFLHVGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1C(=O)O)(C)C(=O)O

Origin of Product

United States

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